2-Acetyl-5-methylphenylfluoranesulfonate
Description
2-Acetyl-5-methylphenylfluoranesulfonate is a synthetic aromatic sulfonate derivative characterized by a phenyl ring substituted with an acetyl group at position 2, a methyl group at position 5, and a fluorinated sulfonate moiety. This compound likely serves specialized roles in pharmaceuticals or industrial chemistry due to the electronic and steric effects of its substituents, which may enhance stability, solubility, or reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C9H9FO4S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
1-acetyl-2-fluorosulfonyloxy-4-methylbenzene |
InChI |
InChI=1S/C9H9FO4S/c1-6-3-4-8(7(2)11)9(5-6)14-15(10,12)13/h3-5H,1-2H3 |
InChI Key |
CPAZTDFVWNACEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C)OS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-methylphenylfluoranesulfonate typically involves multiple steps. One common method starts with the acetylation of 5-methylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting 2-acetyl-5-methylphenol is then reacted with fluoranesulfonyl chloride in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylphenylfluoranesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetyl-5-methylphenylfluoranesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-methylphenylfluoranesulfonate involves its interaction with specific molecular targets. The acetyl and fluoranesulfonate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in both research and industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analogs include:
Methyl 2-(2-fluoro-5-methoxyphenyl)acetate (CAS 1427389-00-1) :
- Features a fluoro substituent at position 2 and a methoxy group at position 5 on the phenyl ring, paired with an acetate ester.
- Unlike 2-Acetyl-5-methylphenylfluoranesulfonate, this compound lacks a sulfonate group, resulting in lower water solubility and altered reactivity. The ester group may confer greater volatility but reduced hydrolytic stability compared to sulfonates .
N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (Compound g, ): Contains an acetamido group and a dimethylphenoxyacetamide side chain. However, the absence of a sulfonate or fluorine substituent limits direct functional comparisons .
Physicochemical Properties
Pharmacological Considerations
Compounds with acetamido or acetyl groups (e.g., ) often target enzymes or receptors via hydrogen bonding. The sulfonate in this compound could improve solubility for parenteral formulations but may limit blood-brain barrier penetration compared to lipophilic analogs like Methyl 2-(2-fluoro-5-methoxyphenyl)acetate .
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